

performance comparison of TCO-PEG3-oxyamine with other crosslinkers

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Compound of Interest

Compound Name: TCO-PEG3-oxyamine

Cat. No.: B12426686

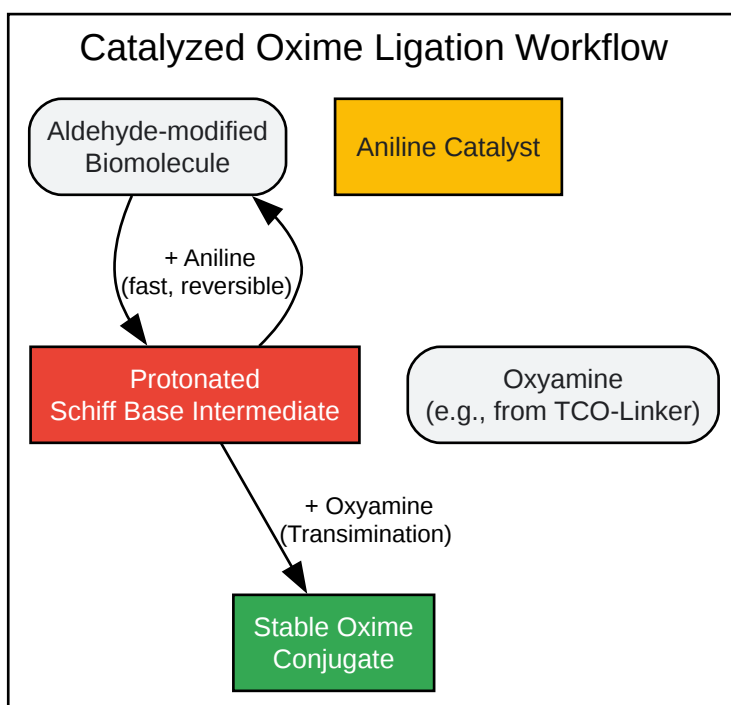
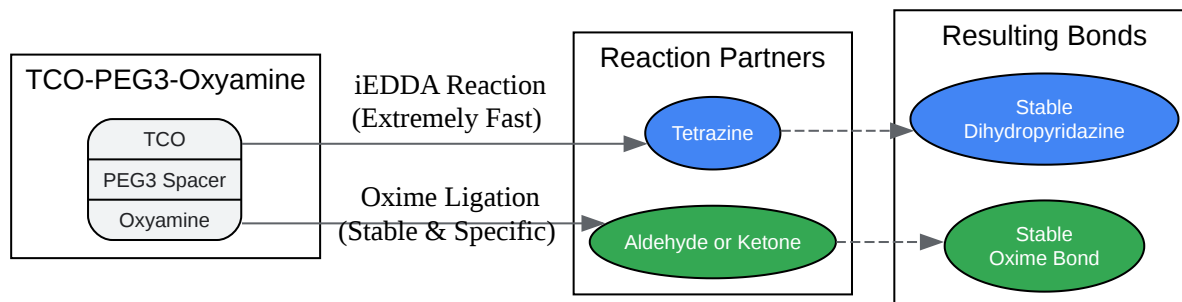
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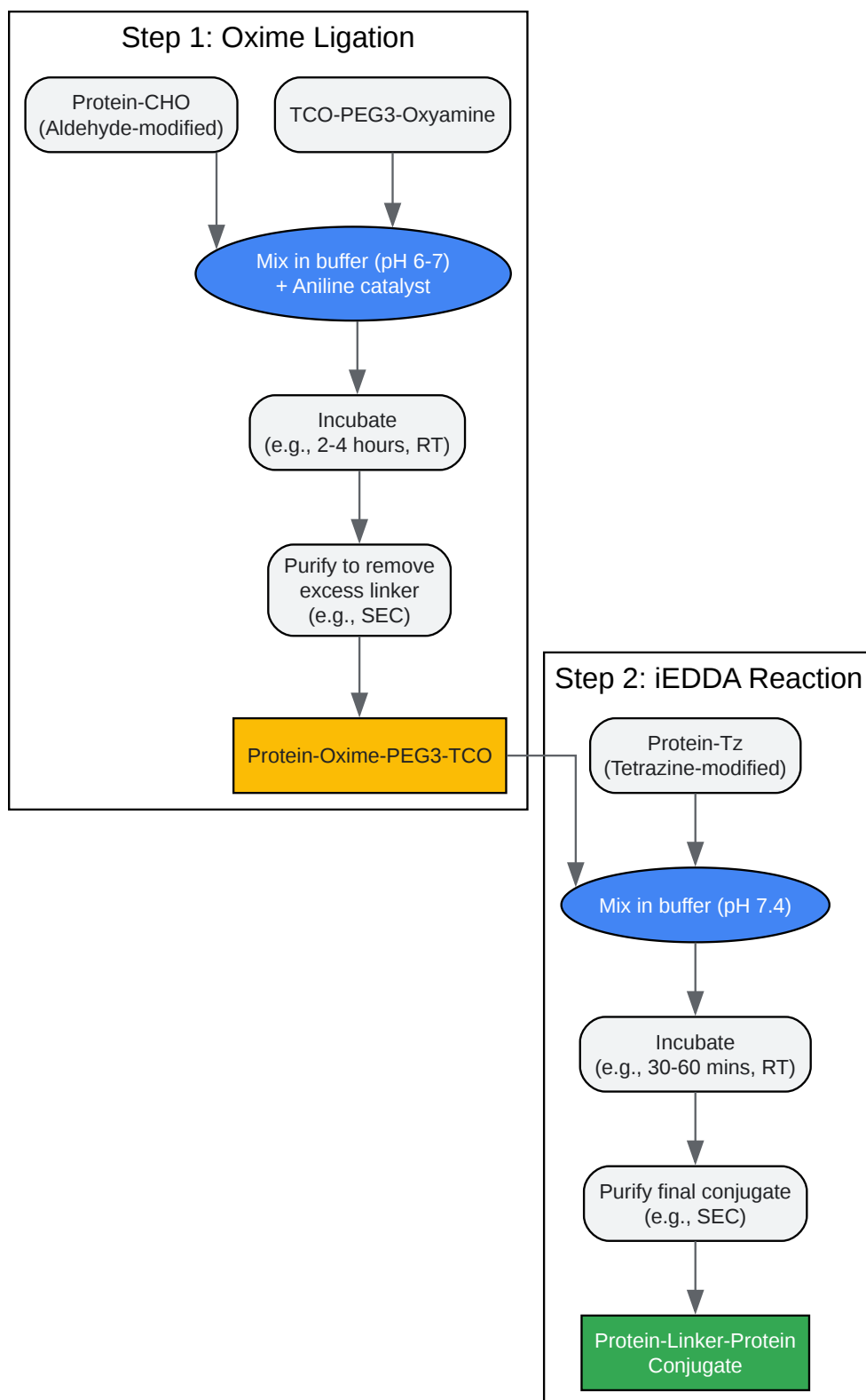
The Dual Nature of TCO-PEG3-Oxyamine

TCO-PEG3-oxyamine is a versatile molecule featuring two distinct reactive moieties separated by a hydrophilic polyethylene glycol (PEG) spacer.^{[1][2]} The PEG spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.^[3] The two key functional groups are:

- **Trans-cyclooctene (TCO):** This group reacts with tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is a form of "click chemistry" renowned for its exceptionally fast kinetics and high specificity, proceeding rapidly without the need for a catalyst.^[4]
- **Oxyamine (Aminoxy):** This nucleophilic group reacts chemoselectively with aldehydes and ketones to form a highly stable oxime bond.

This dual-reactivity allows for sequential or orthogonal conjugation strategies, enabling the construction of complex molecular architectures.





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References

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- 4. benchchem.com [benchchem.com]
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